molecular formula C22H30N2O2 B10761922 Aspidospermine CAS No. 1935-07-5

Aspidospermine

Cat. No.: B10761922
CAS No.: 1935-07-5
M. Wt: 354.5 g/mol
InChI Key: ARQOGCYMPUOVHK-ZHHKINOHSA-N
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Description

Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma. It has garnered significant interest due to its complex structure and biological activities. This compound is known for its antiparasitic properties and has been a popular target for total synthesis in organic chemistry .

Chemical Reactions Analysis

Types of Reactions: Aspidospermine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Aspidospermine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Aspidospermine is part of the Aspidosperma alkaloids family, which includes over 250 structurally complex indole alkaloids . Similar compounds include:

This compound stands out due to its unique tricyclic structure and significant antiparasitic properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

1935-07-5

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone

InChI

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1

InChI Key

ARQOGCYMPUOVHK-ZHHKINOHSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C

melting_point

208 - 209 °C

physical_description

Solid

Origin of Product

United States

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